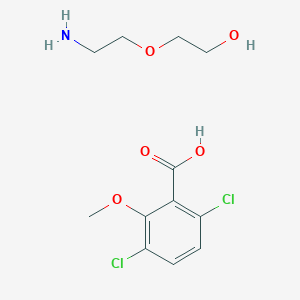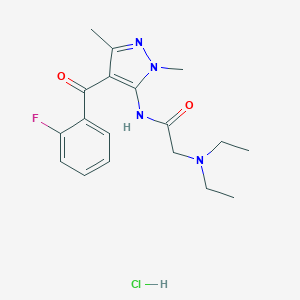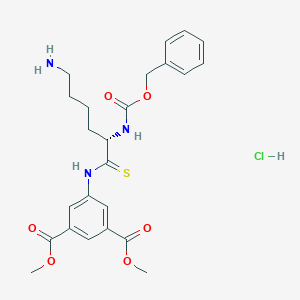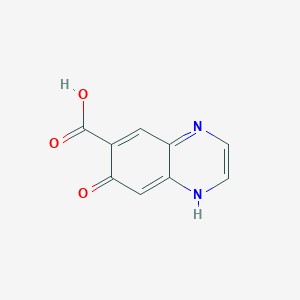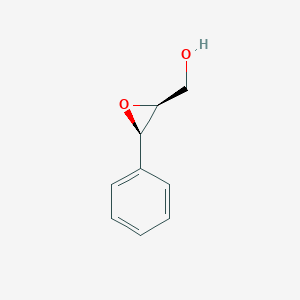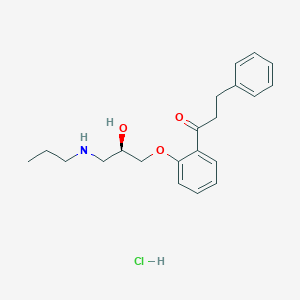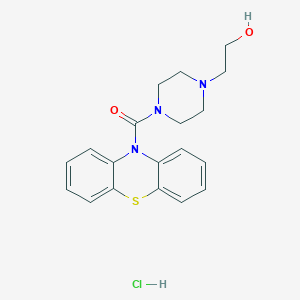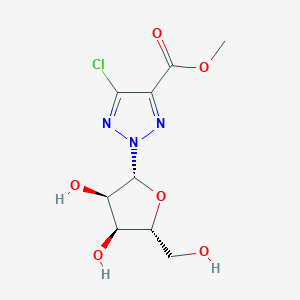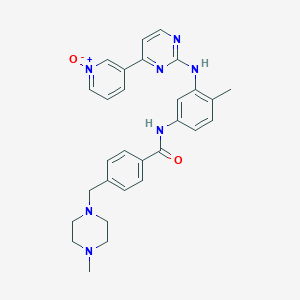
Imatinib (piridina)-N-óxido
Descripción general
Descripción
Imatinib (Pyridine)-N-oxide, also known as Gleevec, is a drug used for the treatment of various types of cancer, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It is a tyrosine kinase inhibitor (TKI) that works by blocking certain pathways that are involved in cancer cell growth and proliferation. Imatinib was the first drug of its kind to be approved by the US Food and Drug Administration (FDA) for the treatment of CML in 2001. Since then, it has become the standard of care for many types of cancer.
Aplicaciones Científicas De Investigación
Superar la resistencia a imatinib en tumores estromales gastrointestinales (GIST)
Imatinib (piridina)-N-óxido y sus derivados se han estudiado por su capacidad para superar la resistencia a imatinib en GIST. Los investigadores han sintetizado nuevos derivados de tiazolo[5,4-b]piridina para inhibir las mutaciones de c-KIT que confieren resistencia a imatinib. Estos compuestos, incluido el derivado 6r, han mostrado efectos inhibitorios potentes en las células cancerosas resistentes a imatinib, ofreciendo una vía prometedora para el tratamiento .
Inhibición de células activadas por c-KIT
Los derivados de this compound se han diseñado para dirigirse a las células activadas por c-KIT. Los estudios de relación estructura-actividad (SAR) realizados en estos derivados tienen como objetivo identificar compuestos que puedan inhibir eficazmente las mutaciones de c-KIT clínicamente relevantes y potencialmente mejorar los resultados para los pacientes con GIST .
Terapia para la leucemia mieloide crónica (CML)
Imatinib ha sido un fármaco revolucionario en el tratamiento de la CML. This compound desempeña un papel en el desarrollo de nuevos agentes terapéuticos que pueden abordar la resistencia y la toxicidad asociadas con imatinib. Esta investigación es crucial para mejorar la eficacia de los tratamientos de la CML y mejorar el pronóstico de los pacientes .
Desarrollo de inhibidores de la tirosina quinasa (TKI)
El compuesto y sus derivados se están explorando como posibles TKI. La resistencia y la toxicidad asociadas con imatinib subrayan la importancia de descubrir nuevos TKI que puedan proporcionar mejores resultados terapéuticos con menos efectos secundarios .
Perfilamiento de la selectividad de la quinasa
Los derivados de this compound se han sometido a un perfilamiento de panel de quinasas para determinar su selectividad. Este es un paso esencial en el desarrollo de fármacos para garantizar que los compuestos se dirijan a las quinasas deseadas sin afectar a otras, lo que podría provocar efectos adversos .
Actividad anticancerígena de los derivados de pirimidina
Si bien no está directamente relacionado con this compound, la investigación sobre los derivados de pirimidina, que comparten una estructura central similar, ha mostrado una actividad anticancerígena significativa. Estos estudios contribuyen a la comprensión general de cómo estos compuestos se pueden utilizar en la terapia contra el cáncer .
Mecanismo De Acción
Target of Action
Imatinib (Pyridine)-N-oxide primarily targets the Bcr-Abl protein , a fusion protein with deregulated tyrosine kinase activity . This protein is the product of a genetic rearrangement resulting from a reciprocal chromosomal translocation between chromosome 9 and 22, forming the so-called Philadelphia chromosome . The Bcr-Abl protein leads immune precursors to divide endlessly, causing chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .
Mode of Action
Imatinib (Pyridine)-N-oxide interacts with its target, the Bcr-Abl protein, by inhibiting its tyrosine kinase activity . This inhibition prevents the protein from triggering the uncontrolled division of immune precursors . The fine mechanisms of imatinib’s action have been elucidated to rationally develop second- and third-generation inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Imatinib (Pyridine)-N-oxide is the Bcr-Abl tyrosine kinase pathway . By inhibiting the tyrosine kinase activity of the Bcr-Abl protein, Imatinib (Pyridine)-N-oxide disrupts the signaling pathway that leads to uncontrolled cell division . This disruption effectively halts the progression of diseases like CML and ALL .
Pharmacokinetics
Imatinib is well absorbed after oral administration, with an absolute bioavailability of 98% . It is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB), with a protein binding rate of 95% . The clearance of imatinib can be influenced by factors such as hemoglobin levels and the estimated glomerular filtration rate .
Result of Action
The inhibition of the Bcr-Abl protein’s tyrosine kinase activity by Imatinib (Pyridine)-N-oxide results in the disruption of uncontrolled cell division . This disruption effectively halts the progression of diseases like CML and ALL . Despite the increase in overall survival allowed by imatinib, drug resistance can arise, leading scientists to investigate imatinib’s fine structural mechanism of action to develop new and more effective compounds against mutated forms of Bcr-Abl .
Action Environment
The action of Imatinib (Pyridine)-N-oxide can be influenced by various environmental factors. For instance, the presence of AGP and ALB in the plasma can affect the drug’s binding and, consequently, its efficacy . Additionally, the drug’s clearance can be influenced by the patient’s renal function and hemoglobin levels . Therefore, these factors should be taken into consideration when administering the drug to ensure optimal efficacy and stability.
Direcciones Futuras
Almost 11 years of follow-up showed that the efficacy of imatinib persisted over time and that long-term administration of imatinib was not associated with unacceptable cumulative or late toxic effects . The future of kinase drug discovery is promising, with more than 70 new drugs approved since imatinib was approved in 2001 .
Análisis Bioquímico
Biochemical Properties
Imatinib (Pyridine)-N-oxide, like its parent compound Imatinib, is likely to interact with multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . These interactions can influence various biochemical reactions within the cell, altering the activity of these enzymes and proteins .
Cellular Effects
Imatinib (Pyridine)-N-oxide is expected to have profound effects on various types of cells and cellular processes. It is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Imatinib has been shown to switch cellular metabolism from glycolysis to the tricarboxylic acid cycle, upregulate oxidative pathways associated with the pentose phosphate pathway, and cause internal translocation of glucose transporters .
Molecular Mechanism
The molecular mechanism of action of Imatinib (Pyridine)-N-oxide is likely to be similar to that of Imatinib. Imatinib works by binding to and inhibiting the Bcr-Abl tyrosine kinase, thereby slowing the growth or inducing programmed cell death of certain types of cancer cells . Imatinib (Pyridine)-N-oxide may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Imatinib have shown that it has long-term effects on cellular function observed in in vitro or in vivo studies . It would be reasonable to hypothesize that Imatinib (Pyridine)-N-oxide may have similar temporal effects.
Metabolic Pathways
Imatinib (Pyridine)-N-oxide is likely to be involved in several metabolic pathways. Imatinib has been shown to alter multiple metabolic pathways, including glucose, lipid, amino acid, and nucleotide metabolism . Imatinib (Pyridine)-N-oxide could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
Studies on Imatinib have shown that it is well absorbed after oral administration and is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB) .
Propiedades
IUPAC Name |
N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWNPDNPZKKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431381 | |
| Record name | Imatinib (Pyridine)-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571186-92-0 | |
| Record name | Imatinib (Pyridine)-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions "Pyridine-N-oxide Imatinib". What is the significance of this molecule in relation to Imatinib treatment?
A1: Pyridine-N-oxide Imatinib is a metabolite of Imatinib, meaning it is a product formed when Imatinib is processed by the body. This study found a significant correlation between the trough concentration of Pyridine-N-oxide Imatinib and the response to Imatinib treatment in Egyptian CML patients. Specifically, patients who achieved a favorable response to Imatinib treatment exhibited significantly higher trough concentrations of Pyridine-N-oxide Imatinib compared to those who did not respond favorably []. This suggests that the Pyridine-N-oxide metabolite could potentially serve as a biomarker for predicting Imatinib treatment response, although further research is needed to confirm this.
Q2: The research emphasizes the importance of the Peak/Trough (P/T) ratio for both Imatinib and its Pyridine-N-oxide metabolite. Can you elaborate on why this ratio is particularly relevant in this context?
A2: The P/T ratio is a significant indicator of drug exposure over a dosing interval. In the context of Imatinib and its Pyridine-N-oxide metabolite, the study found a strong association between a lower P/T ratio and a favorable response to Imatinib treatment []. This suggests that maintaining a steadier drug concentration throughout the dosing interval, as opposed to large fluctuations between peak and trough levels, might be beneficial for achieving optimal treatment outcomes. The study emphasizes the importance of monitoring both Imatinib and its Pyridine-N-oxide metabolite P/T ratios to potentially personalize treatment and improve patient outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

